molecular formula C23H22N2O3 B299937 2-(2,3-dimethoxyphenyl)-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone

2-(2,3-dimethoxyphenyl)-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B299937
M. Wt: 374.4 g/mol
InChI Key: RPIWFPULXXTFSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dimethoxyphenyl)-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone, also known as DMQX, is a synthetic compound that belongs to the class of quinazolinone derivatives. DMQX has been widely used in scientific research as a selective antagonist of AMPA-type glutamate receptors.

Mechanism of Action

2-(2,3-dimethoxyphenyl)-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone acts as a competitive antagonist of AMPA-type glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, which is the natural ligand of the receptor. This results in the inhibition of synaptic transmission and plasticity, which can have a significant impact on learning and memory.
Biochemical and Physiological Effects:
2-(2,3-dimethoxyphenyl)-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to have a significant impact on synaptic plasticity, long-term potentiation, and long-term depression. It has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine. 2-(2,3-dimethoxyphenyl)-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has been used to investigate the role of AMPA receptors in various neurological disorders such as epilepsy, stroke, and Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-(2,3-dimethoxyphenyl)-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has several advantages as a research tool. It is highly selective for AMPA-type glutamate receptors and does not affect other types of glutamate receptors. It is also relatively stable and can be easily synthesized in the laboratory. However, 2-(2,3-dimethoxyphenyl)-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has some limitations as a research tool. It has a relatively short half-life and needs to be administered continuously to maintain its effects. It can also have off-target effects on other ion channels and receptors, which can complicate the interpretation of experimental results.

Future Directions

There are several future research directions for 2-(2,3-dimethoxyphenyl)-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone. One area of research is the development of more selective and potent AMPA receptor antagonists. Another area of research is the investigation of the role of AMPA receptors in neurological disorders such as Alzheimer's disease and schizophrenia. Finally, 2-(2,3-dimethoxyphenyl)-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone can be used to study the mechanisms of action of drugs that modulate AMPA receptor function, which can lead to the development of new therapeutic agents for neurological disorders.

Synthesis Methods

The synthesis of 2-(2,3-dimethoxyphenyl)-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone involves a multi-step process that starts with the reaction of 2,3-dimethoxybenzaldehyde with 3-methylphenylacetic acid in the presence of a catalyst to produce the corresponding α,β-unsaturated ketone. This intermediate is then treated with hydroxylamine hydrochloride to form the oxime, which is further reacted with acetic anhydride to produce the N-acetyl derivative. Finally, the N-acetyl derivative is cyclized in the presence of a Lewis acid to give 2-(2,3-dimethoxyphenyl)-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone.

Scientific Research Applications

2-(2,3-dimethoxyphenyl)-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has been widely used in scientific research as a selective antagonist of AMPA-type glutamate receptors. These receptors play a crucial role in the regulation of synaptic transmission and plasticity, which are essential for learning and memory. 2-(2,3-dimethoxyphenyl)-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has been used to study the role of AMPA receptors in synaptic plasticity, long-term potentiation, and long-term depression. It has also been used to investigate the mechanisms of action of drugs that modulate AMPA receptor function.

properties

Product Name

2-(2,3-dimethoxyphenyl)-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)-3-(3-methylphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C23H22N2O3/c1-15-8-6-9-16(14-15)25-22(18-11-7-13-20(27-2)21(18)28-3)24-19-12-5-4-10-17(19)23(25)26/h4-14,22,24H,1-3H3

InChI Key

RPIWFPULXXTFSY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(NC3=CC=CC=C3C2=O)C4=C(C(=CC=C4)OC)OC

Canonical SMILES

CC1=CC(=CC=C1)N2C(NC3=CC=CC=C3C2=O)C4=C(C(=CC=C4)OC)OC

Origin of Product

United States

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